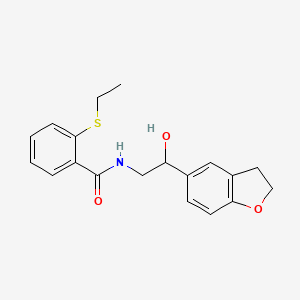

N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-2-(ethylthio)benzamide

Description

N-(2-(2,3-Dihydrobenzofuran-5-yl)-2-hydroxyethyl)-2-(ethylthio)benzamide is a benzamide derivative characterized by a 2,3-dihydrobenzofuran-5-yl moiety attached to a hydroxyethylamine backbone and a 2-(ethylthio)benzamide group.

Key structural features include:

- 2,3-Dihydrobenzofuran-5-yl group: A partially saturated benzofuran ring system that enhances metabolic stability compared to fully aromatic analogs.

- 2-(Ethylthio)benzamide: The ethylthio (-S-C₂H₅) substituent at the 2-position of the benzamide may influence lipophilicity and binding interactions.

- Hydroxyethyl linker: Provides a polar functional group that could facilitate hydrogen bonding or serve as a synthetic handle for further derivatization.

Properties

IUPAC Name |

N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-2-ethylsulfanylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO3S/c1-2-24-18-6-4-3-5-15(18)19(22)20-12-16(21)13-7-8-17-14(11-13)9-10-23-17/h3-8,11,16,21H,2,9-10,12H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEGVPBOBOPNHDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC=C1C(=O)NCC(C2=CC3=C(C=C2)OCC3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-2-(ethylthio)benzamide typically involves multiple steps:

Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through cyclization reactions involving ortho-hydroxyaryl ketones and appropriate reagents.

Introduction of the Hydroxyethyl Group: The hydroxyethyl group can be introduced via a Grignard reaction or other nucleophilic addition reactions.

Formation of the Benzamide Moiety: The benzamide moiety can be synthesized by reacting the appropriate benzoyl chloride with an amine.

Ethylthio Substitution: The ethylthio group can be introduced through a substitution reaction using ethylthiol and a suitable leaving group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-2-(ethylthio)benzamide can undergo various types of chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

Reduction: The benzamide moiety can be reduced to form an amine.

Substitution: The ethylthio group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles such as thiols, amines, or halides can be used under appropriate conditions.

Major Products

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an amine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-2-(ethylthio)benzamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The hydroxyethyl and ethylthio groups may play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional differences between N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-2-(ethylthio)benzamide and its analogs:

Table 1: Structural and Molecular Comparison

Substituent Effects on Physicochemical Properties

- Ethylthio vs.

- Heterocyclic Variations : Compounds with thiazole or isoxazole substituents () exhibit enhanced π-π stacking or hydrogen-bonding capabilities, which may improve target engagement in therapeutic contexts .

- Nitro Group Position : highlights that nitro substitution at the 5-position (vs. 3-position) in benzamides influences electronic distribution and crystallinity, which could affect solubility and synthetic utility .

Biological Activity

N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-2-(ethylthio)benzamide (CAS No. 1421481-63-1) is a complex organic compound with potential biological activities. This article reviews the compound's biological properties, focusing on its anticancer and anti-inflammatory effects, as well as its mechanism of action.

Chemical Structure and Properties

The compound features a dihydrobenzofuran moiety, an ethylthio group, and a hydroxylated ethyl chain. Its molecular formula is , with a molecular weight of 301.34 g/mol. The structural complexity suggests diverse pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 301.34 g/mol |

| CAS Number | 1421481-63-1 |

Anticancer Activity

Research indicates that compounds related to the dihydrobenzofuran structure exhibit significant anticancer properties. A study involving a series of dihydrobenzofuran lignans demonstrated that certain derivatives possess potent cytotoxic effects against various human tumor cell lines. Notably, compounds similar to this compound showed promising results in inhibiting cell growth in leukemia and breast cancer models .

- Mechanism of Action : The anticancer activity is primarily attributed to the inhibition of tubulin polymerization, disrupting mitotic processes in cancer cells. For example, related compounds have been shown to inhibit tubulin polymerization at micromolar concentrations, significantly affecting cell division .

Anti-inflammatory Activity

Dihydrobenzofuran derivatives are also recognized for their anti-inflammatory properties. Compounds with similar structures have been tested for their ability to inhibit prostaglandin synthesis and reduce inflammation in animal models. For instance, certain benzofuran analogs have demonstrated higher potency than traditional anti-inflammatory drugs like diclofenac .

Case Studies

- In Vitro Studies : A comprehensive evaluation of dihydrobenzofuran derivatives revealed that modifications in their chemical structure could enhance their cytotoxicity against specific cancer cell lines. The most active compounds were found to have GI(50) values in the nanomolar range against breast cancer cells .

- In Vivo Models : Animal studies indicated that dihydrobenzofuran derivatives significantly reduced inflammation in carrageenan-induced paw edema models, showcasing their potential as therapeutic agents for inflammatory diseases .

Future Directions

The unique structure of this compound presents opportunities for further research into its biological activity:

- Synthesis of Derivatives : Exploring various substitutions on the benzamide and dihydrobenzofuran moieties may yield compounds with enhanced efficacy.

- Mechanistic Studies : Detailed investigations into the interaction of this compound with biological targets could elucidate its full therapeutic potential.

- Clinical Trials : Given the promising preclinical data, advancing to clinical trials could assess its safety and efficacy in humans.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.